BW-A 78U
Übersicht
Beschreibung
BW-A78U is a compound known for its inhibitory effects on phosphodiesterase 4 (PDE4). It has a molecular formula of C13H12FN5 and a molecular weight of 257.27 g/mol . This compound is primarily used in scientific research due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticonvulsant treatments .
Wissenschaftliche Forschungsanwendungen
BW-A78U has a wide range of scientific research applications:
Biology: The compound is used to study the modulation of inflammatory responses in biological systems.
Medicine: BW-A78U is investigated for its potential therapeutic applications in treating inflammatory diseases and epilepsy.
Industry: The compound is used in the development of new pharmaceuticals targeting PDE4-related pathways.
Zukünftige Richtungen
Wirkmechanismus
BW-A78U exerts its effects by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, BW-A78U increases the levels of cAMP, leading to the modulation of various cellular processes, including inflammation and neuronal signaling . The compound’s anticonvulsant effects are believed to be related to its action on the adenosinergic neuromodulatory system .
Biochemische Analyse
Biochemical Properties
BW-A 78U is known to inhibit PDE4, a type of phosphodiesterase enzyme . Phosphodiesterases play a crucial role in biochemical reactions as they are involved in the breakdown of phosphodiester bonds, which are common in many biological molecules like DNA and RNA. By inhibiting PDE4, this compound can potentially influence various biochemical pathways and interactions with other biomolecules.
Cellular Effects
In the cellular context, the effects of this compound are primarily related to its role as a PDE4 inhibitor . PDE4 is involved in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PDE4 . As a PDE4 inhibitor, this compound can prevent this enzyme from breaking down cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many cellular signaling pathways. This can lead to an increase in cAMP levels, which can in turn affect various cellular processes, including gene expression and cellular metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BW-A78U beinhaltet die Reaktion von 9-Benzyladenin-Derivaten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und nicht öffentlich zugänglich.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für BW-A78U sind in der öffentlichen Domäne nicht umfassend dokumentiert. Typischerweise werden solche Verbindungen in kontrollierten Laborumgebungen unter strengen Protokollen hergestellt, um Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird dann verschiedenen Qualitätskontrollmaßnahmen unterzogen, darunter Hochleistungsflüssigkeitschromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie .
Chemische Reaktionsanalyse
Arten von Reaktionen
BW-A78U unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es beteiligt sich unter Standardlaborbedingungen nicht signifikant an Oxidations- oder Reduktionsreaktionen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit BW-A78U verwendet werden, umfassen Dimethylsulfoxid (DMSO) und Ethanol. Die Verbindung ist in DMSO in einer Konzentration von 45 mg/mL und in Ethanol in 26 mg/mL löslich . Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Substitutionsprozesse zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit BW-A78U gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre verstärkten oder veränderten biologischen Aktivitäten untersucht .
Wissenschaftliche Forschungsanwendungen
BW-A78U hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Die Verbindung wird verwendet, um die Modulation von Entzündungsreaktionen in biologischen Systemen zu untersuchen.
Medizin: BW-A78U wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Epilepsie untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel verwendet, die auf PDE4-bezogene Pfade abzielen.
Wirkmechanismus
BW-A78U übt seine Wirkungen aus, indem es die Aktivität der Phosphodiesterase 4 (PDE4) hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) in Zellen verantwortlich ist . Durch die Hemmung von PDE4 erhöht BW-A78U den cAMP-Spiegel, was zur Modulation verschiedener zellulärer Prozesse führt, darunter Entzündungen und neuronale Signalübertragung . Die antikonvulsiven Wirkungen der Verbindung werden auf ihre Wirkung auf das adenosinerge neuromodulatorische System zurückgeführt .
Analyse Chemischer Reaktionen
Types of Reactions
BW-A78U primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It does not significantly participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving BW-A78U include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO at a concentration of 45 mg/mL and in ethanol at 26 mg/mL . Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution processes.
Major Products Formed
The major products formed from the reactions involving BW-A78U are typically derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rolipram: Ein weiterer PDE4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Apremilast: Ein PDE4-Inhibitor, der zur Behandlung von Psoriasis und Psoriasis-Arthritis eingesetzt wird.
Einzigartigkeit
BW-A78U ist einzigartig in seinem spezifischen Inhibitorprofil und seiner fehlenden signifikanten Hemmung der durch Lipopolysaccharid (LPS) induzierten TNF-α-Freisetzung . Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die selektive PDE4-Hemmung konzentriert, ohne andere entzündungshemmende Pfade zu beeinflussen.
Eigenschaften
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABAGHILOTTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101190-60-7 (hydrochloride) | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143759 | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101155-02-6 | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BW-A 78U | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?
A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []
Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]
Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []
Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?
A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.
Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.
Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?
A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.